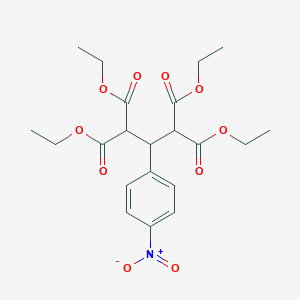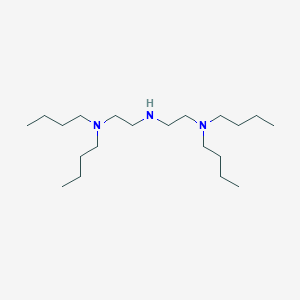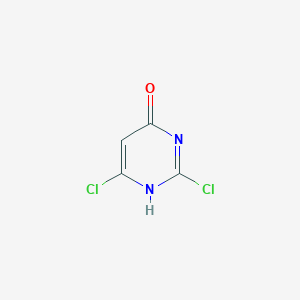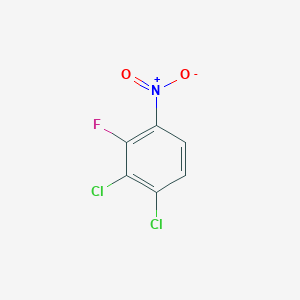
1,2-Dichloro-3-fluoro-4-nitrobenzene
Vue d'ensemble
Description
1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Méthodes De Préparation
1,2-Dichloro-3-fluoro-4-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-dichloro-3-fluorobenzene: This involves the reaction of 1,2-dichloro-3-fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Chlorination of 1-chloro-3-fluoro-4-nitrobenzene: This method involves the chlorination of 1-chloro-3-fluoro-4-nitrobenzene using chlorine gas in the presence of a catalyst.
Analyse Des Réactions Chimiques
1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:
Nucleophilic Substitution: The chlorine atoms in the compound are reactive towards nucleophiles.
Amination: The compound can react with ammonia to form 2-chloro-4-nitroaniline, which is a precursor to diazo dyes.
Applications De Recherche Scientifique
1,2-Dichloro-3-fluoro-4-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-nitrobenzene involves its interaction with nucleophiles and reducing agents. The chlorine and nitro groups are reactive sites that undergo substitution and reduction reactions, respectively. These reactions lead to the formation of various intermediates and products that are used in further chemical synthesis .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-3-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound lacks the fluorine atom and has different reactivity and applications.
2,4-Dichloro-3-fluoronitrobenzene: This compound has a different substitution pattern, which affects its chemical properties and reactivity.
3,4-Dichloronitrobenzene: This compound lacks the fluorine atom and has different chemical behavior.
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and applications in various fields .
Propriétés
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
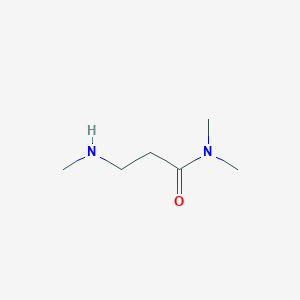



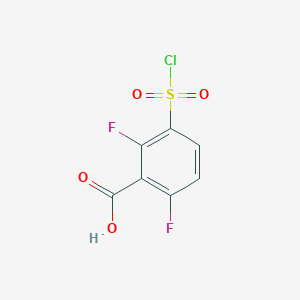
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
